Tsr-011 (CAS 1357920-84-3) is a bifunctional, monodisperse polyethylene glycol (PEG) linker of defined length, specifically an amine-PEG4-acid. In the synthesis of Proteolysis-Targeting Chimeras (PROTACs), its primary function is to connect a ligand targeting a protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. [REFS-1, REFS-2] The key procurement-relevant attributes of this linker class are its inherent hydrophilicity, which influences solubility, and its conformational flexibility, which is critical for enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase). [2]
In PROTAC design, the linker is not a passive spacer but an active modulator of biological activity. Substituting Tsr-011 with a seemingly similar linker, such as one with a shorter/longer PEG chain or a pure alkyl backbone, is a high-risk decision. Linker length and composition critically dictate the spatial orientation and proximity of the target protein and E3 ligase. [1] An incorrect length can introduce steric hindrance or fail to establish productive protein-protein interactions, completely abolishing degradation activity even if binary binding affinities of the ligands are high. [2] Therefore, a specific linker's performance must be empirically validated for each new target system, as direct substitution often leads to failure.
A primary challenge in PROTAC development is achieving adequate cell permeability due to their high molecular weight. In a direct comparison of two VHL-based PROTACs differing only in the linker—one with a PEG-based linker and one with an alkyl linker of equivalent length—the PEG-linker version demonstrated vastly superior permeability. [1] This is attributed to the PEG linker's ability to form folded, 'chameleon-like' conformations via intramolecular hydrogen bonds, which shields polar atoms and reduces the molecule's effective polar surface area during membrane traversal. [1]
| Evidence Dimension | Passive Cell Permeability |
| Target Compound Data | PROTAC with PEG linker showed a PAMPA permeability of 105 x 10⁻⁶ cm/s. |
| Comparator Or Baseline | PROTAC with alkyl linker showed a PAMPA permeability of 0.1 x 10⁻⁶ cm/s. |
| Quantified Difference | The PEG-linker PROTAC was approximately 1000-fold more permeable in the PAMPA assay and 22-fold more permeable in a cell-based surrogate assay. |
| Conditions | Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based VHL binding assay for two ERK5-targeting PROTACs. |
This directly impacts the ability to achieve effective intracellular concentrations, making it a critical parameter for successful cell-based assays and downstream in vivo studies.
Many potent protein ligands are highly lipophilic, leading to PROTACs with poor aqueous solubility that precipitate in assays and have poor bioavailability. The inclusion of hydrophilic PEG linkers is a standard strategy to counteract this. [1] In a reported oncology program, initial PROTACs based on an aromatic linker were biochemically potent but had no cellular activity due to poor solubility. Replacing the linker with a PEG4 unit restored solubility, which in turn led to a significant improvement in cellular degradation potency (DC50).
| Evidence Dimension | Cellular Degradation Potency (DC50) |
| Target Compound Data | Optimized PROTAC with PEG4 linker showed a significant improvement in cellular DC50. |
| Comparator Or Baseline | Initial PROTAC with purely aromatic linker showed no measurable degradation in cellular assays due to precipitation. |
| Quantified Difference | An order of magnitude improvement in cellular DC50 was achieved after restoring solubility with the PEG4 linker. |
| Conditions | Cellular degradation assay in an oncology drug discovery program. |
This improves the developability of PROTACs derived from lipophilic ligands, preventing compound precipitation in assays and enabling more reliable dose-response data.
The length of the PROTAC linker is critical for achieving a productive ternary complex conformation. Linkers that are too short can cause steric repulsion, preventing the target and E3 ligase from binding simultaneously. In a study developing Bruton's tyrosine kinase (BTK) degraders, PROTACs with linkers shorter than four PEG units showed significantly impaired binding affinity. [1] This demonstrates that a PEG4 linker like Tsr-011 often represents an optimal or near-optimal length required to span the distance between the two proteins without inducing steric strain, a prerequisite for potent degradation.
| Evidence Dimension | Binary Binding Affinity (Kd) |
| Target Compound Data | PROTACs with ≥4 PEG units showed binding affinities consistent with the free ligands. |
| Comparator Or Baseline | PROTACs with shorter linkers (<4 PEG units) displayed up to 20-fold weaker binding affinity for BTK and CRBN. |
| Quantified Difference | Up to a 20-fold impairment in binary binding affinity was observed for PROTACs with linkers shorter than 4 PEG units. |
| Conditions | Development of BTK-targeting PROTACs recruiting the CRBN E3 ligase. |
Selecting a linker of suboptimal length can prevent the formation of a stable ternary complex, leading to a complete loss of degradation activity and wasted screening resources.
When designing PROTACs with large or polar warheads and E3 ligase ligands, achieving sufficient cell permeability is a primary obstacle. The demonstrated ability of PEG linkers to adopt membrane-compatible conformations makes Tsr-011 a strategic choice to improve the intracellular exposure and ultimate efficacy of otherwise impermeable compounds. [1]
For PROTACs derived from hydrophobic ligands that face solubility challenges in aqueous assay buffers, incorporating the hydrophilic PEG4 linker Tsr-011 can prevent compound precipitation. This ensures more accurate and reproducible dose-response curves in cellular degradation and viability assays. [2]
The PEG4 length is frequently reported as a 'sweet spot' for potent degradation across many target classes. Tsr-011 serves as an essential mid-length benchmark in any systematic linker optimization campaign (e.g., comparing PEG3, PEG4, and PEG5 variants) to empirically identify the optimal linker length for a novel protein target. [3]